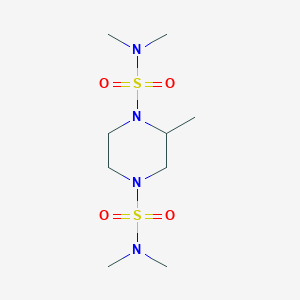

N,N,N',N',2-pentamethyl-1,4-piperazinedisulfonamide

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "N,N,N',N',2-pentamethyl-1,4-piperazinedisulfonamide" typically involves complex reactions that can include cyclodesulfurization, alkylation, reductive amination, or oxirane ring-opening reactions to achieve the desired molecular structure. For example, Janssens et al. (1985) describe a process involving cyclodesulfurization of (2-aminophenyl)thioureas with mercury(II) oxide to yield 2-aminobenzimidazole intermediates, which are then alkylated to obtain the final products (Janssens et al., 1985).

Molecular Structure Analysis

The molecular structure of related compounds is characterized through various analytical methods such as X-ray crystallography, which provides insights into the crystallographic and molecular geometry. For instance, the structure of "1-Benzenesulfonyl-4-benzhydryl-piperazine" was investigated by Kumar et al. (2007), revealing a chair conformation of the piperazine ring and a distorted tetrahedral geometry around the sulfur atom (Kumar et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can include N-acyliminium ion chemistry, leading to various substituted and bridged piperazine-3,6-diones. Veerman et al. (2003) synthesized several 2-substituted and 2,5-disubstituted piperazine-3,6-diones, showcasing the versatility of piperazine compounds in chemical synthesis (Veerman et al., 2003).

Physical Properties Analysis

The physical properties, including crystal structure and hydrogen bonding patterns, are essential for understanding the stability and solubility of these compounds. The crystal structure is stabilized by van der Waals and dipole-dipole forces, as seen in the characterization of "1,4-Di(2-methoxyphenyl)-2,5-piperazinedione" by Zhang et al. (2007), which highlights the coplanar arrangement of the molecule's rings (Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming derivatives, are crucial for the application of these compounds in various fields. The synthesis of novel benzenesulfonamide derivatives by Mishra et al. (2017) demonstrates the inhibitory activity against human carbonic anhydrase, showcasing the chemical versatility and potential biomedical applications of these compounds (Mishra et al., 2017).

Mechanism of Action

Target of Action

N,N,N’,N’,2-Pentamethyl-1,4-piperazinedisulfonamide, also known as PMDTA, is a versatile ligand that plays a crucial role in organolithium chemistry . It forms complexes with transition metals, which are utilized in the production of specialty polymers, block copolymers, and polymers with modified properties .

Mode of Action

PMDTA is a basic, bulky, and flexible, tridentate ligand . It binds more strongly to lithium compared to other ligands due to its tridentate nature . This strong binding enhances the reactivity of organolithium compounds .

Biochemical Pathways

The primary biochemical pathway influenced by PMDTA involves the modification of the reactivity of organolithium compounds . This modification can affect the regiochemistry of metalation .

Pharmacokinetics

It’s known that pmdta is a liquid at room temperature with a density of 083 g/mL . It has a boiling point of 198 °C and a melting point of -20 °C .

Result of Action

The result of PMDTA’s action is the production of specialty polymers, block copolymers, and polymers with modified properties . These polymers find applications across a broad range of industries, including thermoplastics, elastomers, and coatings . When incorporated into the polymer structure, PMDTA helps impart thermoresponsive behavior to the final product, enabling reversible changes in solubility, conformation, or other physical properties in response to temperature variations .

Action Environment

The action of PMDTA is influenced by environmental factors such as temperature. For instance, the thermoresponsive behavior of polymers incorporating PMDTA can be manipulated by changing the temperature . .

properties

IUPAC Name |

1-N,1-N,4-N,4-N,2-pentamethylpiperazine-1,4-disulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N4O4S2/c1-9-8-12(18(14,15)10(2)3)6-7-13(9)19(16,17)11(4)5/h9H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTCFUATJONAFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1S(=O)(=O)N(C)C)S(=O)(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B4228442.png)

![6-bromo-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B4228443.png)

![N-(2,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4228457.png)

![N-(3-chloro-4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4228458.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4228469.png)

![N-(4-fluorophenyl)-2-[1-(4-methoxyphenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetamide](/img/structure/B4228470.png)

![ethyl 6-[(2-chloro-4-fluorophenoxy)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228475.png)

![9-phenyl-6-(2-thienyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4228487.png)

![3-chloro-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228492.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzonitrile](/img/structure/B4228504.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[2-oxo-2-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethyl]piperazine](/img/structure/B4228515.png)

![methyl 4-methyl-3-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B4228523.png)